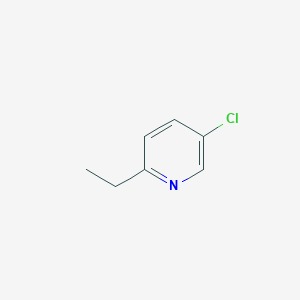

5-Chloro-2-ethylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-2-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVRALGHBQQJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598669 | |

| Record name | 5-Chloro-2-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159815-12-9 | |

| Record name | 5-Chloro-2-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2-ethylpyridine

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-ethylpyridine is a crucial intermediate in the pharmaceutical and agrochemical industries.[1] Its molecular structure, featuring a chlorinated pyridine ring with an ethyl group, provides a versatile scaffold for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and potent pesticides.[1][2] The precise placement of the chlorine and ethyl groups on the pyridine ring is paramount for the desired biological activity of the final product. This guide provides a detailed exploration of the synthetic pathways to this compound, with a focus on the direct chlorination of 2-ethylpyridine, offering insights into reaction mechanisms, experimental protocols, and optimization strategies.

The Challenge of Selective Pyridine Chlorination

The synthesis of specifically substituted pyridines, such as this compound, presents a significant synthetic challenge. The pyridine ring is an electron-deficient heterocycle, making it less susceptible to electrophilic aromatic substitution (EAS) reactions compared to benzene.[3][4] Direct chlorination of the pyridine ring often requires harsh reaction conditions and can lead to a mixture of regioisomers, necessitating complex purification procedures.[5][6]

The primary challenge in the synthesis of this compound from 2-ethylpyridine lies in achieving regioselectivity. The ethyl group at the 2-position and the nitrogen atom in the ring direct incoming electrophiles to specific positions. Understanding the interplay of these directing effects is crucial for developing a selective and high-yield synthesis.

Synthetic Strategies for this compound

While various methods for the synthesis of chloropyridines exist, the direct chlorination of 2-ethylpyridine remains a prominent approach. This section will delve into the mechanistic considerations and practical aspects of this transformation.

Direct Chlorination of 2-Ethylpyridine

Direct chlorination of 2-ethylpyridine involves the reaction of the starting material with a suitable chlorinating agent. The regioselectivity of this reaction is influenced by both electronic and steric factors. The pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. The ethyl group at the 2-position is an ortho-, para-director. The combination of these effects generally favors substitution at the 3- and 5-positions.

Reaction Mechanism

The chlorination of 2-ethylpyridine can proceed through different mechanisms depending on the reaction conditions and the chlorinating agent used.

-

Electrophilic Aromatic Substitution (EAS): In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), the reaction can proceed via an EAS mechanism.[5] The catalyst polarizes the chlorinating agent (e.g., Cl₂), generating a more potent electrophile that attacks the electron-deficient pyridine ring. The reaction is typically directed to the 3- and 5-positions.[3][5]

-

Radical Chlorination: At high temperatures or in the presence of a radical initiator, chlorination can occur through a radical mechanism.[6] This pathway is generally less selective and can lead to a mixture of isomers and side-chain chlorination.[7]

To favor the formation of the desired 5-chloro isomer, conditions that promote the EAS pathway are generally preferred.

Experimental Protocol: Direct Chlorination

The following is a representative, generalized protocol for the direct chlorination of 2-ethylpyridine. Note: This protocol should be optimized for specific laboratory conditions and desired outcomes.

Materials:

-

2-Ethylpyridine

-

Chlorinating agent (e.g., Chlorine gas (Cl₂), Sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS))[5]

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform)

-

Lewis acid catalyst (optional, e.g., Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃))

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a condenser connected to a scrubbing system (to neutralize excess chlorine and HCl gas), dissolve 2-ethylpyridine in an appropriate anhydrous solvent under an inert atmosphere.

-

Catalyst Addition (Optional): If using a Lewis acid catalyst, add it to the reaction mixture and stir until it is well-dispersed.

-

Chlorinating Agent Addition: Cool the reaction mixture to the desired temperature (e.g., 0-10 °C). Slowly introduce the chlorinating agent. If using chlorine gas, it should be bubbled through the solution at a controlled rate. For liquid or solid chlorinating agents, they should be added portion-wise or as a solution.

-

Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.[5]

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding a suitable quenching agent (e.g., a solution of sodium thiosulfate to neutralize excess chlorine).

-

Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product by fractional distillation or column chromatography to isolate this compound.[5]

Key Experimental Parameters and Optimization

The yield and regioselectivity of the direct chlorination of 2-ethylpyridine are highly dependent on several factors:

| Parameter | Effect on Reaction | Optimization Strategy |

| Chlorinating Agent | The choice of chlorinating agent (Cl₂, SO₂Cl₂, NCS) affects reactivity and selectivity.[5] | Screen different chlorinating agents to find the optimal balance between reactivity and selectivity. Milder agents like NCS may offer better control.[5] |

| Catalyst | Lewis acids can enhance the rate and regioselectivity of electrophilic substitution.[5] | Experiment with different Lewis acids and their concentrations to maximize the yield of the 5-chloro isomer. |

| Temperature | Higher temperatures can increase the reaction rate but may lead to the formation of undesired byproducts and a decrease in regioselectivity.[5] | Conduct the reaction at the lowest effective temperature to favor the desired isomer. |

| Solvent | The polarity and nature of the solvent can influence the reaction pathway. | Use an inert, anhydrous solvent to prevent side reactions. |

| Stoichiometry | The molar ratio of the chlorinating agent to the substrate is critical. An excess of the chlorinating agent can lead to polychlorination.[5] | Use a stoichiometric amount or a slight excess of the chlorinating agent while carefully monitoring the reaction progress. |

Alternative Synthetic Routes

While direct chlorination is a common approach, other synthetic strategies can also be employed to produce this compound. One notable alternative involves a multi-step synthesis starting from 2-chloro-5-bromopyridine or 2-chloro-5-formylpyridine.[8] This method involves a Suzuki or Wittig reaction to introduce a vinyl group at the 5-position, followed by a selective hydrogenation to yield the ethyl group.[8] This route can offer high selectivity but involves more synthetic steps.

Visualization of the Synthetic Pathway

To better illustrate the direct chlorination process, a workflow diagram is provided below.

Caption: A simplified workflow for the synthesis of this compound via direct chlorination.

Conclusion

The synthesis of this compound from 2-ethylpyridine, primarily through direct chlorination, is a process that requires careful control of reaction conditions to achieve high yield and regioselectivity. A thorough understanding of the underlying reaction mechanisms, coupled with systematic optimization of experimental parameters, is essential for success. This guide provides a foundational understanding for researchers and professionals in the field, enabling them to approach this synthesis with a strategic and informed perspective. Further research into novel catalytic systems and milder reaction conditions will continue to advance the efficient and selective synthesis of this important chemical intermediate.

References

- 1. 2-Chloro-5-ethylpyridine [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 8. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-Chloro-2-ethylpyridine: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of 5-chloro-2-ethylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. It is designed to equip researchers and professionals with the essential knowledge for its synthesis, characterization, safe handling, and application in innovative research endeavors.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, reactivity, and biological interactions. This compound, with its distinct substitution pattern, offers a unique combination of steric and electronic features, making it a valuable intermediate in the synthesis of novel chemical entities. The presence of the chloro group provides a handle for further functionalization through various cross-coupling reactions, while the ethyl group can influence solubility and binding interactions. This guide will delve into the technical specifics of this important molecule.

Core Molecular Attributes

A foundational understanding of a molecule begins with its fundamental identifiers and properties.

| Property | Value | Source(s) |

| CAS Number | 1159815-12-9 | [1] |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [1] |

| SMILES | CCC1=NC=C(Cl)C=C1 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through various synthetic strategies. A plausible and efficient method involves the selective hydrogenation of a vinyl precursor. This approach is advantageous as it often proceeds with high yield and selectivity.

Proposed Synthetic Pathway: From Bromopyridine to the Final Product

A logical synthetic route commences with a commercially available bromopyridine derivative, which is then converted to a vinylpyridine intermediate via a cross-coupling reaction. The final step involves the selective hydrogenation of the vinyl group.

References

Spectroscopic Characterization of 5-chloro-2-ethylpyridine: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 5-chloro-2-ethylpyridine. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and identification of this compound. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust and scientifically grounded interpretation.

Introduction to this compound

This compound, with the molecular formula C₇H₈ClN, is a substituted pyridine derivative.[1][2] The structural characterization of such molecules is fundamental in various fields, including medicinal chemistry and materials science, where precise identification and purity assessment are paramount. Spectroscopic techniques provide a non-destructive means to probe the molecular structure, offering detailed insights into the connectivity of atoms and the functional groups present. This guide will explore the predicted spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and relative numbers of different types of protons and carbons.[1][4]

Predicted ¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, we expect to see signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the ethyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.45 | d | 1H | H-6 |

| ~ 7.60 | dd | 1H | H-4 |

| ~ 7.15 | d | 1H | H-3 |

| ~ 2.80 | q | 2H | -CH₂- |

| ~ 1.30 | t | 3H | -CH₃ |

Interpretation:

-

Aromatic Region: The pyridine ring has three protons. The proton at the 6-position (H-6), being adjacent to the nitrogen, is the most deshielded and is expected to appear as a doublet at the lowest field (~8.45 ppm). The H-4 proton will be a doublet of doublets (~7.60 ppm) due to coupling with both H-3 and H-6 (meta-coupling). The H-3 proton, adjacent to the ethyl group, will be a doublet at the highest field among the aromatic protons (~7.15 ppm).

-

Aliphatic Region: The ethyl group will show a quartet for the methylene (-CH₂-) protons (~2.80 ppm) due to coupling with the three methyl protons. The methyl (-CH₃) protons will appear as a triplet (~1.30 ppm) from coupling with the two methylene protons.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum indicates the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162.0 | C-2 |

| ~ 149.0 | C-6 |

| ~ 138.0 | C-4 |

| ~ 131.0 | C-5 |

| ~ 122.0 | C-3 |

| ~ 28.0 | -CH₂- |

| ~ 14.0 | -CH₃ |

Interpretation:

The pyridine ring contains five carbon atoms, and the ethyl group has two, all in distinct chemical environments. The C-2 carbon, attached to the nitrogen and the ethyl group, is expected to be the most downfield among the ring carbons. The C-5 carbon, bonded to the electronegative chlorine atom, will also be significantly deshielded. The chemical shifts of the other ring carbons (C-3, C-4, and C-6) are predicted based on typical values for substituted pyridines.[5] The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring NMR spectra is crucial for reproducibility and data quality.

Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Perform shimming to optimize the magnetic field homogeneity and tune the probe for the ¹H and ¹³C frequencies.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase correction and baseline correction to obtain a clean spectrum.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H bonds, the C=C and C=N bonds of the pyridine ring, the aliphatic C-H bonds of the ethyl group, and the C-Cl bond.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2975-2850 | Medium-Strong | Aliphatic C-H stretch |

| ~ 1600, 1570, 1470 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| ~ 1450 | Medium | -CH₂- bend |

| ~ 1380 | Medium | -CH₃ bend |

| ~ 830 | Strong | C-Cl stretch |

Interpretation:

The spectrum will be dominated by several key features. The region just above 3000 cm⁻¹ will contain the stretching vibrations of the C-H bonds on the pyridine ring. The aliphatic C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, but the strong band around 830 cm⁻¹ is indicative of the C-Cl stretching vibration. The characteristic pyridine ring stretching vibrations are expected in the 1600-1470 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

Workflow for ATR-IR Analysis

References

An In-depth Technical Guide to the Solubility of 5-Chloro-2-Ethylpyridine in Common Organic Solvents

Introduction: The Significance of Solubility in a Research and Development Context

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful formulation and application. 5-Chloro-2-ethylpyridine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility profile in different organic solvents is a critical parameter that dictates its utility in synthesis, purification, crystallization, and formulation processes. An optimal solvent system can significantly impact reaction kinetics, yield, and the purity of the final product. This guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its behavior in a range of common organic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this guide will leverage the principles of organic chemistry and data from structurally analogous compounds to provide a robust predictive framework.

Physicochemical Properties of this compound

To understand the solubility of this compound, it is essential to first consider its molecular structure and resulting physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | [1][2] |

| Molecular Weight | 141.6 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Polarity | Moderately polar | Inferred from structure |

| Hydrogen Bond Acceptor | Yes (Nitrogen atom) | Inferred from structure |

| Hydrogen Bond Donor | No | Inferred from structure |

The this compound molecule possesses a moderately polar pyridine ring, with the nitrogen atom acting as a hydrogen bond acceptor. The presence of a chloro group increases the molecule's polarity and molecular weight, while the ethyl group introduces a nonpolar aliphatic character. This combination of features suggests a nuanced solubility profile, with good solubility in solvents of intermediate polarity and some solubility in both polar and nonpolar solvents.

Predictive Solubility of this compound in Common Organic Solvents

The fundamental principle governing solubility is "like dissolves like".[3] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Based on the structure of this compound, we can predict its solubility in a range of common organic solvents. The following table provides an estimated solubility profile.

Disclaimer: The following data is a predictive estimation based on the solubility of structurally similar compounds, such as other chlorinated and alkylated pyridines.[4][5] For precise quantitative values, experimental determination is recommended.

| Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||||

| Methanol | 5.1 | Donor & Acceptor | High | The polar nature and hydrogen bonding capability of methanol will interact favorably with the polar pyridine ring and the nitrogen lone pair. |

| Ethanol | 4.3 | Donor & Acceptor | High | Similar to methanol, ethanol's polarity and hydrogen bonding will lead to good solubility. |

| Isopropanol | 3.9 | Donor & Acceptor | Moderate to High | The slightly lower polarity of isopropanol may slightly reduce solubility compared to methanol and ethanol.[6] |

| Polar Aprotic Solvents | ||||

| Acetone | 5.1 | Acceptor | High | Acetone's high polarity and ability to act as a hydrogen bond acceptor will facilitate the dissolution of this compound. |

| Ethyl Acetate | 4.4 | Acceptor | High | As a moderately polar solvent and hydrogen bond acceptor, ethyl acetate is expected to be a good solvent.[7] |

| Acetonitrile | 5.8 | Acceptor | Moderate to High | The high polarity of acetonitrile suggests good solubility. |

| Nonpolar Solvents | ||||

| Toluene | 2.4 | None | Moderate | The aromatic ring of toluene can engage in π-π stacking with the pyridine ring, and its moderate polarity can accommodate the solute. |

| Heptane | 0.1 | None | Low | As a nonpolar alkane, heptane will have weak interactions with the polar this compound, resulting in poor solubility. |

| Diethyl Ether | 2.8 | Acceptor | Moderate to High | Diethyl ether's moderate polarity and ability to accept hydrogen bonds suggest it will be a reasonably good solvent. |

Experimental Determination of Solubility

To obtain definitive solubility data, experimental measurement is essential. The following section outlines a standard laboratory protocol for determining the solubility of a solid organic compound in an organic solvent.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for the isothermal shake-flask method of solubility determination.

Step-by-Step Protocol for Isothermal Shake-Flask Solubility Determination

This protocol provides a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature.

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Rationale: Starting with an excess of the solute guarantees that the solution reaches its saturation point, providing a true measure of its maximum solubility.

-

-

Equilibration:

-

Place the sealed container in a constant temperature bath or incubator and agitate it using a shaker or magnetic stirrer.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium.

-

Rationale: Constant temperature is critical as solubility is temperature-dependent. Continuous agitation ensures that the entire volume of the solvent is in contact with the solute, facilitating the dissolution process and reaching equilibrium faster.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle to the bottom of the container, leaving a clear supernatant.

-

Centrifugation can be employed to expedite the separation of fine particles.

-

Rationale: A clear separation is necessary to accurately sample the saturated solution without including any undissolved solid, which would lead to an overestimation of solubility.

-

-

Sampling:

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

Rationale: Accurate volume measurement of the saturated solution is essential for the final solubility calculation.

-

-

Analysis of Solute Concentration:

-

Determine the concentration of this compound in the sampled supernatant. Several analytical techniques can be used:

-

Gravimetric Analysis: Evaporate the solvent from the known volume of the supernatant and weigh the remaining solid residue. This is a simple and direct method.

-

Spectroscopic Analysis (UV-Vis or HPLC): If this compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve. High-Performance Liquid Chromatography (HPLC) can also be used for accurate quantification.

-

Titration: If a suitable titration method is available for the compound, it can be used to determine its concentration.

-

-

Rationale: The choice of analytical method depends on the properties of the solute and the desired accuracy. Each method must be validated to ensure reliable results.

-

-

Calculation of Solubility:

-

Based on the mass of the solute and the volume of the solvent in the sampled supernatant, calculate the solubility in the desired units (e.g., grams per 100 mL, moles per liter, or mole fraction).

-

Rationale: The final calculation provides the quantitative measure of solubility under the specific experimental conditions.

-

Factors Influencing the Solubility of this compound

The solubility of this compound is influenced by several factors, primarily the nature of the solvent, temperature, and the presence of impurities.

Solvent Polarity and Intermolecular Forces

The interplay of intermolecular forces between the solute and the solvent is the primary determinant of solubility.

Caption: Relationship between solvent polarity and the solubility of this compound.

-

In Polar Solvents: Polar solvents like methanol and acetone can engage in dipole-dipole interactions with the polar C-Cl bond and the pyridine ring of this compound. Polar protic solvents can also act as hydrogen bond donors to the nitrogen atom, further enhancing solubility.

-

In Nonpolar Solvents: In nonpolar solvents like heptane, the primary intermolecular forces are weak van der Waals forces. The energy required to break the stronger dipole-dipole interactions between the solute molecules is not compensated by the weak solute-solvent interactions, leading to low solubility.

Temperature Effects

For most solid organic compounds, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic process, favoring dissolution.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding of its behavior in common organic solvents can be achieved by analyzing its physicochemical properties and applying the principles of intermolecular forces. This compound is expected to exhibit high solubility in polar aprotic and polar protic solvents, moderate solubility in solvents of intermediate polarity like toluene and diethyl ether, and low solubility in nonpolar solvents such as heptane. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. A thorough understanding of the solubility of this compound is paramount for its effective use in research and development, enabling informed decisions in process design, optimization, and formulation.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. appchemical.com [appchemical.com]

- 3. chem.ws [chem.ws]

- 4. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]

- 6. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic deployment of 5-Chloro-2-ethylpyridine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Among the vast array of substituted pyridines, 5-chloro-2-ethylpyridine emerges as a particularly valuable building block, offering a unique combination of steric and electronic properties that are advantageous for drug design. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. We will delve into its synthesis, explore its role as a key intermediate in the construction of bioactive molecules, and analyze the structure-activity relationships of its derivatives. Particular focus will be given to its potential in the development of next-generation anticoagulants and novel therapeutics targeting the central nervous system. This guide is intended to serve as a practical resource for researchers engaged in the discovery and development of new chemical entities.

Introduction: The Versatility of the Pyridine Nucleus in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, featured in a wide array of approved drugs.[1][2] Its nitrogen atom imparts unique physicochemical properties, including improved aqueous solubility and the ability to form crucial hydrogen bonds with biological targets, distinguishing it from its carbocyclic analog, benzene.[3] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a highly adaptable core for drug design.

This compound, with its specific substitution pattern, presents a compelling starting point for the synthesis of novel therapeutic agents. The chlorine atom at the 5-position acts as a key functional handle for further chemical modifications and can significantly influence the molecule's binding affinity and metabolic stability. The ethyl group at the 2-position provides a lipophilic anchor and can be crucial for establishing favorable interactions within the binding pockets of target proteins. This guide will explore the untapped potential of this versatile building block in two promising therapeutic areas: anticoagulation and neuroscience.

Synthesis of the this compound Core

The efficient and scalable synthesis of this compound is a critical first step in its utilization as a pharmaceutical intermediate. A patented method highlights a selective approach to its preparation, ensuring high yield and purity, which are paramount for drug manufacturing.[4]

A robust method for the synthesis of 2-chloro-5-ethylpyridine involves the selective hydrogenation of 2-chloro-5-vinylpyridine.[4] This precursor can be synthesized from more readily available starting materials such as 2-chloro-5-bromopyridine or 2-chloro-5-formylpyridine through Suzuki or Wittig reactions, respectively.[4] The key to this process is the use of a specific iridium-containing catalyst that facilitates the selective reduction of the vinyl group without affecting the chloro- and pyridine functionalities.[4] This method is advantageous due to its high selectivity and yield, obviating the need for extensive purification of the final product.[4]

Experimental Protocol: Selective Hydrogenation of 2-Chloro-5-vinylpyridine

Materials:

-

2-Chloro-5-vinylpyridine

-

Iridium catalyst (e.g., (1,5-cyclooctadiene)(pyridine)(tricyclohexylphosphine)iridium(I) hexafluorophosphate)[4]

-

Hydrogen gas

-

Anhydrous solvent (e.g., dichloromethane, ethanol)

Procedure:

-

In a high-pressure reactor, dissolve 2-chloro-5-vinylpyridine in an appropriate anhydrous solvent under an inert atmosphere.

-

Add the iridium catalyst to the solution. The catalyst loading should be optimized for the specific reaction scale.

-

Seal the reactor and purge with hydrogen gas several times to remove any residual air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (optimization may be required).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) until the reaction is complete, as monitored by techniques such as TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

The reaction mixture can then be filtered to remove the catalyst, and the solvent evaporated under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by distillation or column chromatography.

Application in the Synthesis of Factor Xa Inhibitors: A New Generation of Anticoagulants

The prevention of thromboembolic events is a critical area of cardiovascular medicine. Direct oral anticoagulants (DOACs) have revolutionized this field, and among them, Factor Xa inhibitors are a prominent class. The anticoagulant drug Edoxaban, a potent and selective Factor Xa inhibitor, features a core structure derived from a 5-chloropyridine-2-amino scaffold.[5] This highlights the potential of this compound derivatives as precursors for novel anticoagulants.

The key intermediate in the synthesis of Edoxaban is N1-(5-chloropyridin-2-yl)oxalamide, which is prepared from 2-amino-5-chloropyridine.[5][6] While Edoxaban itself does not contain the 2-ethyl group, the established synthetic routes and the known structure-activity relationships (SAR) of Factor Xa inhibitors provide a strong rationale for exploring analogs derived from this compound.

Proposed Synthetic Pathway to Novel Factor Xa Inhibitors

A plausible synthetic route to novel Factor Xa inhibitors starting from this compound would involve the introduction of an amino group at the 2-position, followed by coupling with an appropriate oxalamic acid derivative. The ethyl group at the 2-position of the starting material could be modified or retained to explore its impact on the binding affinity and selectivity for Factor Xa.

Diagram: Proposed Synthesis of a Novel Factor Xa Inhibitor

Caption: Proposed synthetic workflow for a novel Factor Xa inhibitor.

Structure-Activity Relationship (SAR) Insights

The SAR studies of Edoxaban and related compounds reveal the importance of the 5-chloropyridine moiety for potent Factor Xa inhibition.[7] The chlorine atom is believed to occupy a specific hydrophobic pocket in the active site of the enzyme. The ethyl group in a this compound-derived analog could potentially provide additional hydrophobic interactions, leading to enhanced potency or altered selectivity.

Table 1: Key Structural Features and Their Importance in Factor Xa Inhibition

| Structural Moiety | Importance in Edoxaban | Potential Role of this compound Derivative |

| 5-Chloropyridine | Essential for binding to the S1 pocket of Factor Xa. The chlorine atom forms key interactions. | The core scaffold provides the necessary framework for binding. |

| Oxalamide Linker | Positions the molecule correctly within the active site and forms hydrogen bonds. | A similar linker would be incorporated to maintain the optimal binding mode. |

| Substituent at C2 | In Edoxaban, this is part of the oxalamide linkage. | The ethyl group could be modified to explore interactions in the S4 pocket, potentially improving potency or selectivity. |

Targeting the Central Nervous System: 5-HT2A Receptor Antagonists

The serotonin 2A (5-HT2A) receptor is a well-established target for the treatment of various central nervous system (CNS) disorders, including schizophrenia, depression, and anxiety. Research into 2,5-disubstituted pyridines has identified this class of compounds as a promising source of novel 5-HT2A receptor ligands.[8][9] The substitution pattern of this compound makes it an ideal starting point for the development of new 5-HT2A antagonists.

Design Strategy for 5-HT2A Antagonists

The design of 5-HT2A antagonists often involves a core aromatic or heteroaromatic scaffold linked to a basic amine moiety via a flexible chain. This compound can serve as the core scaffold, with the ethyl group providing a point of attachment for a linker and a basic amine. The chlorine atom can be retained or modified to optimize the electronic properties and binding interactions.

Diagram: General Structure of a 5-HT2A Antagonist Derived from this compound

Caption: Key components of a potential 5-HT2A antagonist.

Insights from Structure-Activity Relationship Studies

SAR studies on 2,5-disubstituted pyridine-based 5-HT2A ligands have shown that the nature of the substituents at the 2- and 5-positions significantly influences binding affinity and selectivity.[8] The presence of a halogen, such as chlorine, at the 5-position is often well-tolerated and can contribute to favorable interactions. The substituent at the 2-position, in this case, the ethyl group, can be functionalized to introduce a variety of side chains, allowing for a systematic exploration of the chemical space and the optimization of pharmacological properties.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for the development of novel therapeutic agents. The strong precedent set by the use of the 5-chloropyridine-2-amino scaffold in the Factor Xa inhibitor Edoxaban provides a clear and compelling rationale for its application in the design of new anticoagulants. Furthermore, the growing body of research on 2,5-disubstituted pyridines as 5-HT2A receptor ligands opens up exciting possibilities for its use in CNS drug discovery.

Future research in this area should focus on the development of diverse libraries of this compound derivatives and their systematic evaluation in relevant biological assays. The exploration of different functionalizations of the ethyl group and the investigation of various coupling partners at the 2-position will be crucial for unlocking the full therapeutic potential of this versatile scaffold. The insights gained from such studies will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new medicines to address unmet medical needs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,5-Disubstituted pyridines: the discovery of a novel series of 5-HT2A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 5-Chloro-2-ethylpyridine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

5-Chloro-2-ethylpyridine is a key heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The reactivity of the chlorine atom at the C5 position is of paramount importance for its utility as a versatile intermediate. This guide provides a comprehensive analysis of the electronic factors governing the reactivity of this chlorine atom and explores its participation in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAAr) and Palladium-Catalyzed Cross-Coupling reactions. Detailed mechanistic insights, field-proven experimental protocols, and comparative data are presented to offer a complete understanding for researchers in the field.

Introduction: Electronic Landscape of the Pyridine Ring

The reactivity of a substituent on a pyridine ring is intrinsically linked to the electronic properties of the heterocycle. The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an overall electron-withdrawing effect through induction. Furthermore, resonance effects also contribute to the electron-deficient nature of the carbon atoms, particularly at the ortho (C2, C6) and para (C4) positions relative to the nitrogen. This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic attack, a characteristic that is central to understanding the reactivity of the chlorine atom in this compound.

In the case of this compound, the chlorine atom is situated at the C5 position, which is meta to the nitrogen atom. While the electron-withdrawing effect of the nitrogen is less pronounced at the meta position compared to the ortho and para positions, it still influences the overall electrophilicity of the C-Cl bond. The presence of an ethyl group at the C2 position, an electron-donating group, can have a modest counteracting effect on the ring's electron deficiency. However, the dominant factor governing the reactivity of the chlorine atom remains the electronic influence of the pyridine nitrogen.

The interplay of these electronic factors dictates the feasibility and outcome of various chemical transformations at the C5 position. This guide will delve into the practical implications of this electronic environment in the context of key synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution is a fundamental reaction class for functionalizing aryl halides. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed efficiently.

Mechanistic Considerations

In the context of this compound, the SNAAr reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine. This forms a resonance-stabilized carbanion. The negative charge can be delocalized around the aromatic ring. The presence of an electron-withdrawing group, such as a nitro group, ortho or para to the leaving group can significantly stabilize this intermediate and accelerate the reaction.

For this compound, the chlorine atom is at a position that is not directly activated (ortho or para) by a strongly electron-withdrawing group. The pyridine nitrogen itself provides some activation. However, compared to isomers like 2-chloropyridine or 4-chloropyridine, where the nitrogen's electron-withdrawing effect is more pronounced at the site of substitution, the reactivity of this compound in SNAAr is generally lower.

Experimental Protocol: A Representative SNAAr Reaction

The following protocol outlines a general procedure for the amination of a chloropyridine derivative, which can be adapted for this compound.

Reaction: Amination of a Chloropyridine

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine)

-

High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO))

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium tert-butoxide (NaOt-Bu))

-

Reaction vessel (e.g., sealed tube or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 equiv.), the desired amine (1.2-2.0 equiv.), and a suitable base (1.5-2.5 equiv.).

-

Add a high-boiling point, anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to a high temperature (typically 120-180 °C). The reaction can also be performed under microwave irradiation for shorter reaction times.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amino-substituted pyridine.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new product with a higher molecular weight corresponding to the substitution of chlorine with the amine, as determined by LC-MS analysis. The structure of the purified product should be confirmed by NMR spectroscopy.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a versatile and efficient means to functionalize this compound, significantly expanding its synthetic utility.

Overview of Common Cross-Coupling Reactions

Several palladium-catalyzed cross-coupling reactions are particularly relevant for the functionalization of this compound:

-

Suzuki-Miyaura Coupling: Forms a C-C bond between an organohalide and an organoboron compound.

-

Buchwald-Hartwig Amination: Forms a C-N bond between an aryl halide and an amine.

-

Sonogashira Coupling: Forms a C-C bond between

Part 1: Foundational Condensation Reactions for Pyridine Ring Construction

An In-depth Technical Guide to the Synthesis of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for synthesizing substituted pyridines, a crucial heterocyclic motif in medicinal chemistry and materials science. We will explore both classical and modern synthetic strategies, offering insights into their mechanisms, applications, and practical implementation.

The classical approaches to pyridine synthesis are characterized by the construction of the pyridine ring from acyclic precursors through condensation reactions. These methods, while established for over a century, continue to be valuable for their reliability and access to specific substitution patterns.

The Hantzsch Pyridine Synthesis: A Cornerstone of Heterocyclic Chemistry

First reported by Arthur Hantzsch in 1881, this multicomponent reaction remains one of the most widely recognized methods for pyridine synthesis. It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine.

Causality Behind Experimental Choices: The choice of reactants directly dictates the substitution pattern of the final pyridine. The aldehyde provides the substituent at the 4-position, while the β-ketoester determines the substituents at the 2-, 3-, 5-, and 6-positions. The ammonia source serves to introduce the nitrogen atom into the ring. The final oxidation step is crucial for aromatization and can be achieved with a variety of oxidizing agents, with the choice often depending on the sensitivity of the substituents.

Caption: Workflow of the Hantzsch Pyridine Synthesis.

Detailed Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 30 mL of ethanol.

-

Addition of Ammonia: To the stirred solution, add 15 mL of concentrated aqueous ammonia (28%).

-

Reaction: Stir the mixture at room temperature for 24 hours. A precipitate will form.

-

Isolation of Dihydropyridine: Collect the solid by vacuum filtration, wash with cold ethanol (2 x 15 mL), and dry in a vacuum oven at 60 °C to yield the 1,4-dihydropyridine intermediate.

-

Oxidation: Dissolve the dried dihydropyridine (3.3 g, 10 mmol) in 25 mL of glacial acetic acid in a 100 mL flask.

-

Addition of Oxidant: Cool the solution in an ice bath and add a solution of chromium trioxide (1.0 g, 10 mmol) in 5 mL of water dropwise, maintaining the temperature below 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir at room temperature for 2 hours.

-

Workup: Pour the reaction mixture into 100 mL of ice-water and neutralize with solid sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford the title compound.

The Guareschi-Thorpe Condensation: Access to Pyridinones

The Guareschi-Thorpe condensation is a classical method for the synthesis of 2,6-dihydroxypyridines, which exist in tautomeric equilibrium with the corresponding 2,6-pyridinediones. This reaction involves the base-catalyzed condensation of a β-ketoester with cyanoacetamide.

Mechanistic Insight: The reaction proceeds through a series of well-defined steps: Knoevenagel condensation, intramolecular Michael addition, and subsequent cyclization and tautomerization. The use of a base is critical for the deprotonation of the active methylene compounds, initiating the condensation cascade.

Part 2: Modern Era of Pyridine Synthesis: Transition-Metal Catalysis

The advent of transition-metal catalysis has ushered in a new era of pyridine synthesis, characterized by milder reaction conditions, enhanced functional group tolerance, and the ability to forge C-C and C-N bonds with high precision.

Palladium-Catalyzed Cross-Coupling Reactions: Functionalization of the Pyridine Core

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are indispensable tools for the late-stage functionalization of pre-existing pyridine rings. These reactions allow for the introduction of a wide variety of substituents onto halopyridines or pyridine-derived organometallics.

The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Reaction

The Suzuki-Miyaura coupling, which involves the reaction of a halopyridine with a pyridine boronic acid or ester in the presence of a palladium catalyst and a base, is arguably the most widely used cross-coupling reaction for pyridine functionalization.

| Halopyridine | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |

| 3-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 92 |

| 4-Iodopyridine | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 88 |

Table 1. Representative examples of Suzuki-Miyaura couplings for the synthesis of biaryl pyridines.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

C-H Activation: A Paradigm Shift in Pyridine Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines, obviating the need for pre-functionalization of the starting materials. This approach allows for the direct coupling of C-H bonds in pyridines with various coupling partners.

Ruthenium-Catalyzed Direct Arylation of Pyridines

Ruthenium catalysts have proven to be particularly effective for the direct arylation of pyridine C-H bonds with aryl halides. The reaction is often directed by the pyridine nitrogen, which coordinates to the metal center and facilitates the cleavage of the ortho-C-H bond.

Trustworthiness of the Protocol: The following protocol is a self-validating system. Successful formation of the product can be readily monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity of the reaction is a key indicator of the proposed C-H activation mechanism.

Experimental Protocol: Ruthenium-Catalyzed C-H Arylation of 2-Phenylpyridine

-

Reaction Setup: In a nitrogen-filled glovebox, add 2-phenylpyridine (155 mg, 1.0 mmol), 4-iodotoluene (327 mg, 1.5 mmol), potassium carbonate (276 mg, 2.0 mmol), and [Ru(p-cymene)Cl₂]₂ (12.3 mg, 0.02 mmol) to a 10 mL screw-cap vial.

-

Solvent Addition: Add 5 mL of anhydrous and degassed N,N-dimethylformamide (DMF) to the vial.

-

Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 120 °C and stir for 24 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford the 2-(p-tolyl)pyridine product.

Methodological & Application

Application Notes and Protocols for 5-Chloro-2-ethylpyridine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-ethylpyridine is a versatile heterocyclic building block of significant interest in pharmaceutical and agrochemical research.[1] Its substituted pyridine core allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] This document provides a comprehensive guide to the applications of this compound, detailing its role in key synthetic transformations and offering step-by-step protocols for its use in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The aim is to equip researchers with the practical knowledge and theoretical understanding necessary to effectively utilize this intermediate in their drug discovery and development programs.

Introduction: The Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, present in over 7,000 known drugs.[3] Its ability to act as a bioisosteric replacement for a benzene ring often enhances biological activity and improves pharmacokinetic properties.[3] this compound, with its specific substitution pattern, offers a unique combination of reactivity and structural features. The chlorine atom at the 5-position serves as a versatile handle for introducing a variety of functional groups through cross-coupling and substitution reactions, while the ethyl group at the 2-position can influence the molecule's overall lipophilicity and binding interactions. This intermediate is a key component in the synthesis of a range of biologically active compounds, including those with potential applications in treating neurological disorders and as enzyme inhibitors.[4]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [1] |

| CAS Number | 90196-32-0 | [1] |

| Appearance | (Typically a liquid) | - |

| Storage | 2-8°C, under inert gas | [1] |

The reactivity of this compound is primarily dictated by the chlorine atom on the electron-deficient pyridine ring. This makes the 5-position susceptible to nucleophilic attack and enables a variety of palladium-catalyzed cross-coupling reactions. The ethyl group at the 2-position provides steric hindrance that can influence regioselectivity in certain reactions.

Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures, which are common motifs in pharmaceuticals.[5] The reaction couples an organoboron compound with an organic halide.[6]

Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Synthesis of 5-Aryl-2-ethylpyridine via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or ester (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).[6]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired 5-aryl-2-ethylpyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in the preparation of many pharmaceuticals.[7] This reaction allows for the coupling of amines with aryl halides.[7]

Catalytic Cycle of Buchwald-Hartwig Amination:

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Synthesis of 5-(Amino)-2-ethylpyridine Derivatives

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

-

Phosphine ligand (e.g., XPhos, 0.08 equiv)

-

Strong base (e.g., NaOt-Bu, 1.4 equiv)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Schlenk tube or similar reaction vessel for inert atmosphere chemistry

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk tube.

-

Add this compound and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes.

Protocol 3: Synthesis of 5-Alkynyl-2-ethylpyridine Derivatives

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv)

-

Copper(I) iodide (CuI, 0.05 equiv)

-

Amine base (e.g., Triethylamine or Diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Negishi Coupling: An Alternative for C-C Bond Formation

The Negishi coupling is a versatile cross-coupling reaction that utilizes organozinc reagents.[9] It is known for its high functional group tolerance and has been successfully applied to the synthesis of substituted 2,2'-bipyridines from 2-chloropyridines.[10]

Protocol 4: Synthesis of 5-Substituted-2-ethylpyridines via Negishi Coupling

Materials:

-

This compound (1.0 equiv)

-

Organozinc reagent (prepared in situ or used as a solution, 1.1 equiv)

-

Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(acac)₂)[9]

-

Anhydrous solvent (e.g., THF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound and the catalyst in the anhydrous solvent.

-

Slowly add the organozinc reagent at a controlled temperature (often 0 °C to room temperature).

-

Allow the reaction to stir until completion.

-

Quench the reaction carefully with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify by column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

While palladium-catalyzed reactions are highly effective, nucleophilic aromatic substitution (SₙAr) offers a complementary approach for introducing nucleophiles onto the pyridine ring. The electron-deficient nature of the pyridine ring, especially when activated by electron-withdrawing groups, facilitates SₙAr reactions.[11]

Mechanism of Nucleophilic Aromatic Substitution:

Caption: General mechanism for the SₙAr reaction of this compound.

Protocol 5: General Procedure for SₙAr with Amines

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (2.0-3.0 equiv, can also act as the base)

-

Optional: A non-nucleophilic base (e.g., K₂CO₃) if the amine is not in excess

-

Solvent (e.g., DMSO, DMF, or NMP)

Procedure:

-

Combine this compound and the amine (and optional base) in a suitable solvent in a sealed reaction vessel.

-

Heat the reaction mixture to a high temperature (e.g., 100-150 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture and pour it into water.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its utility in modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allows for the efficient construction of complex molecular architectures. The protocols provided herein serve as a practical guide for researchers to harness the full potential of this important building block in their synthetic endeavors. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target molecules.

References

- 1. 2-Chloro-5-ethylpyridine [myskinrecipes.com]

- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 3. Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine [wisdomlib.org]

- 4. 5-Chloro-2-ethynylpyridine hydrochloride [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

Application Note: Strategic Execution of the Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-ethylpyridines

Abstract

The synthesis of substituted aminopyridines is a cornerstone of modern medicinal chemistry, as this scaffold is a prevalent feature in a multitude of pharmaceutical agents. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of the Buchwald-Hartwig amination, with a specific focus on the challenging substrate, 5-chloro-2-ethylpyridine. We will delve into the mechanistic nuances, component selection, and provide a robust, step-by-step protocol to facilitate the successful synthesis of 5-amino-2-ethylpyridine derivatives.

Introduction: The Challenge and Opportunity of Aminating Chloropyridines

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[2][4] Its broad substrate scope and functional group tolerance have revolutionized the synthesis of arylamines.[1][5] However, the amination of chloropyridines, such as this compound, presents a unique set of challenges. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond, making the initial oxidative addition to the palladium(0) catalyst the rate-limiting step.[6] Furthermore, the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with and inhibit the palladium catalyst add layers of complexity to reaction optimization.[6][7]

Despite these hurdles, the successful amination of this compound provides access to a valuable class of substituted aminopyridines, which are key intermediates in the development of novel therapeutics. This guide will equip researchers with the knowledge to navigate these challenges and efficiently synthesize these important building blocks.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the catalytic cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through three key steps:[1][3][8]

-

Oxidative Addition: A low-valent palladium(0) species, typically bearing bulky, electron-rich phosphine ligands, reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[9]

-

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[8][10]

-

Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.[1][3]

A potential side reaction is hydrodehalogenation, where the starting aryl chloride is reduced to the corresponding arene.[6] This can occur if β-hydride elimination from the palladium amido complex is competitive with reductive elimination.[1]

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

large-scale synthesis and purification of 5-chloro-2-ethylpyridine

An In-depth Guide to the Large-Scale Synthesis and Purification of 5-Chloro-2-ethylpyridine

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the , a critical intermediate in the pharmaceutical and agrochemical industries.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and the underlying scientific principles for process optimization and validation. We will explore a robust synthetic route involving a key selective hydrogenation step and discuss effective purification and analytical techniques to ensure high purity of the final product.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its structure is a key component in the development of various active pharmaceutical ingredients (APIs) and potent agrochemicals, such as insecticides.[1][2] The challenge in its industrial production lies in achieving high selectivity and purity, which are paramount for its subsequent applications. Traditional methods often result in a mixture of products that are difficult to separate, necessitating advanced synthetic and purification strategies.[3] This guide outlines a modern, efficient, and scalable approach to address these challenges.

A Scalable Synthetic Pathway

The presented synthesis is a two-step process that begins with the formation of a vinyl intermediate, followed by a highly selective hydrogenation to yield the desired this compound. This method offers high yield and selectivity, minimizing the need for extensive purification of the final product.[4]

Synthesis of the Intermediate: 2-Chloro-5-vinylpyridine

There are two primary, industrially viable methods to synthesize the 2-chloro-5-vinylpyridine intermediate: the Suzuki reaction and the Wittig reaction.[4]

-

Suzuki Reaction: This involves the coupling of 2-chloro-5-bromopyridine with a vinylboronic acid derivative.

-

Wittig Reaction: This pathway utilizes the reaction of 2-chloro-5-formylpyridine with a phosphorus ylide.

The choice between these methods often depends on the cost and availability of the starting materials.

Selective Hydrogenation to this compound

The core of this synthetic strategy is the selective hydrogenation of 2-chloro-5-vinylpyridine. Traditional hydrogenation catalysts, such as Pd/C, often lead to a mixture of byproducts.[4] To overcome this, a specialized iridium-containing catalyst is employed, which demonstrates high selectivity for the reduction of the vinyl group without affecting the chloro-substituent or the pyridine ring.[4] This high selectivity results in a cleaner product and simplifies the downstream purification process.[4]

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Chloro-5-vinylpyridine (Illustrative example via Suzuki Reaction)

-

To a solution of 2-chloro-5-bromopyridine in a suitable solvent system (e.g., a mixture of toluene and water), add a palladium catalyst and a base (e.g., sodium carbonate).

-

Add vinylboronic acid pinacol ester to the reaction mixture.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by a suitable analytical technique (e.g., GC or HPLC).

-

Upon completion, cool the reaction mixture and separate the organic and aqueous layers.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude 2-chloro-5-vinylpyridine.

Step 2: Selective Hydrogenation to this compound

-

In a high-pressure reactor, dissolve the crude 2-chloro-5-vinylpyridine in a suitable solvent (e.g., methanol or ethanol).

-

Add the iridium-containing catalyst.[4]

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to the specified temperature and stir until the reaction is complete (monitored by GC or HPLC).

-

Cool the reactor, vent the hydrogen gas, and filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Quantitative Data for Synthesis

| Parameter | Value/Condition |

| Intermediate Synthesis | |

| Key Reagents | 2-chloro-5-bromopyridine, vinylboronic acid pinacol ester, Pd(PPh3)4, Na2CO3 |

| Solvent | Toluene/Water |

| Temperature | 80-100 °C |

| Reaction Time | 4-8 hours |

| Typical Yield | 85-95% |

| Selective Hydrogenation | |

| Catalyst | Iridium-based complex[4] |